An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. Although direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates its characteristics from established knowledge of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed theoretical framework, proposed experimental protocols, and insights into its potential reactivity and bioactivity.
Chemical Identity and Physical Properties
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is an organic compound featuring a bromo-substituted propylene chain attached to a 3,4-dimethoxy-substituted phenyl ring. The presence of the allylic bromide confers significant reactivity, while the dimethoxyphenyl moiety influences its electronic properties and potential biological interactions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₃BrO₂ | Based on chemical structure |
| Molecular Weight | 273.12 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow oil or low-melting solid | Analogy with similar phenylpropene derivatives |
| Boiling Point | > 200 °C (decomposes) | Extrapolated from related brominated compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. | General solubility of similar organic halides |
| CAS Number | Not assigned | No direct citation found in chemical databases. |
Proposed Synthesis
A plausible and efficient synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds.
Experimental Protocol: Grignard Reaction
Materials:
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4-Bromo-1,2-dimethoxybenzene (Veratryl bromide)
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Magnesium turnings
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Dry diethyl ether or tetrahydrofuran (THF)
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2,3-Dibromopropene
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Anhydrous sodium sulfate
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Saturated aqueous ammonium chloride solution
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromo-1,2-dimethoxybenzene in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 3,4-dimethoxyphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
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Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2,3-dibromopropene in dry diethyl ether is added dropwise to the Grignard reagent with continuous stirring.
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Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Spectroscopic Properties (Predicted)
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. These predictions are based on the analysis of structurally related compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.90 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~ 6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |
| ~ 6.75 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~ 5.70 | s | 1H | =CH₂ (vinylic) |
| ~ 5.50 | s | 1H | =CH₂ (vinylic) |
| ~ 3.88 | s | 3H | -OCH₃ |
| ~ 3.85 | s | 3H | -OCH₃ |
| ~ 3.60 | s | 2H | Ar-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.0 | Ar-C (quaternary) |
| ~ 148.0 | Ar-C (quaternary) |
| ~ 132.0 | Ar-C (quaternary) |
| ~ 128.0 | C=CH₂ (quaternary) |
| ~ 121.0 | Ar-CH |
| ~ 118.0 | =CH₂ (vinylic) |
| ~ 112.0 | Ar-CH |
| ~ 111.0 | Ar-CH |
| ~ 56.0 | -OCH₃ |
| ~ 55.8 | -OCH₃ |
| ~ 40.0 | Ar-CH₂- |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H stretch (vinylic) |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic & methoxy) |
| ~ 1640 | Medium | C=C stretch (vinylic) |
| ~ 1600, 1510, 1460 | Strong | C=C stretch (aromatic) |
| ~ 1260, 1030 | Strong | C-O stretch (ether) |
| ~ 650 | Medium-Strong | C-Br stretch |
Chemical Reactivity
The chemical reactivity of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is dominated by the allylic bromide functional group. This group makes the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways), as the resulting allylic carbocation or transition state is stabilized by resonance. The electron-donating nature of the two methoxy groups on the aromatic ring further enhances the stability of any carbocation intermediate, potentially favoring SN1-type reactions.
Common reactions include:
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Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted propenes.
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Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form more complex molecules.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, its structural similarity to cinnamaldehyde and its derivatives suggests potential for interesting pharmacological activities. Cinnamaldehyde and its analogs have been reported to possess a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The bioactivity of cinnamaldehyde derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins. The α-bromo substitution in the target molecule could potentially enhance its electrophilicity and reactivity towards biological nucleophiles.
Several signaling pathways have been identified as being modulated by cinnamaldehyde and its derivatives, and it is plausible that 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene could interact with similar pathways. These include:
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PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. Cinnamaldehyde has been shown to promote angiogenesis via the PI3K/Akt pathway, which could be relevant for wound healing applications.[3][4] Conversely, inhibition of this pathway is a target for cancer therapy.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Cinnamaldehyde can activate the MAPK pathway, contributing to its pro-angiogenic effects.[3][4]
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NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Cinnamaldehyde has been shown to inhibit the NF-κB pathway, which is a potential mechanism for its anti-inflammatory effects.[5]
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Apoptosis Pathways: Cinnamaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of reactive oxygen species (ROS) levels and Bcl-2 family proteins.[6]
Caption: Potential signaling pathways modulated by 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.
Conclusion
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a molecule of significant interest for synthetic and medicinal chemistry. Its synthesis is readily achievable through established organometallic procedures. The presence of a reactive allylic bromide and an electron-rich dimethoxyphenyl ring suggests a versatile chemical reactivity and a high potential for biological activity. Further experimental investigation is warranted to confirm the predicted properties and to explore its potential as a lead compound in drug discovery, particularly in the areas of cancer and inflammatory diseases. This guide provides a solid theoretical foundation to direct such future research endeavors.
References
- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
